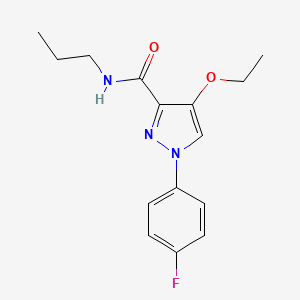
4-Ethoxy-1-(4-Fluorphenyl)-N-Propyl-1H-Pyrazol-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-1-(4-fluorophenyl)-N-propyl-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrazole core and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-ethoxy-1-(4-fluorophenyl)-N-propyl-1H-pyrazole-3-carboxamide can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural similarity to other biologically active compounds makes it a valuable tool in drug discovery.
Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets can be harnessed to create drugs with specific therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its stability and reactivity make it suitable for various applications.
Wirkmechanismus
Target of Action
The primary target of the compound 4-ethoxy-1-(4-fluorophenyl)-N-propyl-1H-pyrazole-3-carboxamide is the MET kinase family . This family includes Ron, Met, Tyro-3, and AxI . These kinases play a crucial role in various cellular processes, including cell growth, survival, and differentiation .
Mode of Action
4-Ethoxy-1-(4-fluorophenyl)-N-propyl-1H-pyrazole-3-carboxamide acts as an inhibitor of the MET kinase family . It binds to these kinases, thereby inhibiting their activity . This inhibition can lead to a decrease in the signaling pathways that these kinases are involved in, potentially leading to a reduction in cell growth and survival .
Biochemical Pathways
The compound 4-ethoxy-1-(4-fluorophenyl)-N-propyl-1H-pyrazole-3-carboxamide affects several biochemical pathways through its inhibition of the MET kinase family . These pathways include the PI-3 K, MAPK, and STAT-3 pathways . The inhibition of these pathways can lead to a decrease in cell survival, growth, and metastatic potential .
Pharmacokinetics
It is known that the compound is administered orally . The absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as their impact on bioavailability, are currently under investigation .
Result of Action
The result of the action of 4-ethoxy-1-(4-fluorophenyl)-N-propyl-1H-pyrazole-3-carboxamide is a decrease in cell growth and survival . By inhibiting the MET kinase family, the compound can reduce the signaling pathways that promote these processes . This can lead to a reduction in tumor growth and metastasis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-1-(4-fluorophenyl)-N-propyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the formation of the pyrazole core. One common method is the reaction of hydrazine with a β-diketone to form the pyrazole ring, followed by subsequent functionalization to introduce the ethoxy, fluorophenyl, and propylamide groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form an ethyl ester.
Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) and iron(III) chloride (FeCl₃).
Major Products Formed:
Oxidation: Ethyl ester derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Brominated or chlorinated derivatives of the fluorophenyl group.
Vergleich Mit ähnlichen Verbindungen
4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
4-(3-ethoxy-1-pyrrolidinyl)-1-(4-fluorophenyl)-1-butanone
Uniqueness: 4-Ethoxy-1-(4-fluorophenyl)-N-propyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and its pyrazole core. This combination provides it with distinct chemical and biological properties compared to other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
4-ethoxy-1-(4-fluorophenyl)-N-propylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c1-3-9-17-15(20)14-13(21-4-2)10-19(18-14)12-7-5-11(16)6-8-12/h5-8,10H,3-4,9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPBXIORXSSBJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NN(C=C1OCC)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
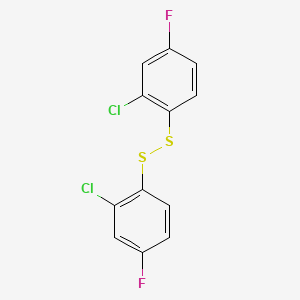
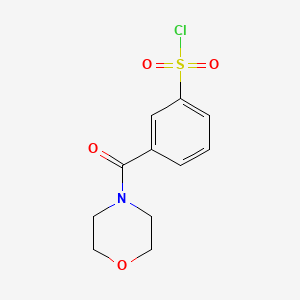
![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2566447.png)
![(3E)-1-benzyl-3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2566452.png)
![6-ethoxy-N-[(4-fluorophenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2566455.png)

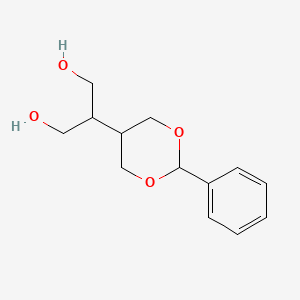
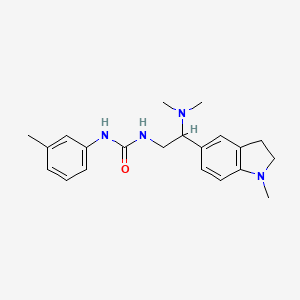
![2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2566461.png)
![N'-[(E)-(4-ethylphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2566462.png)
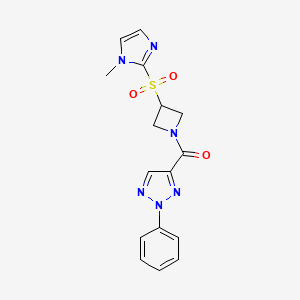
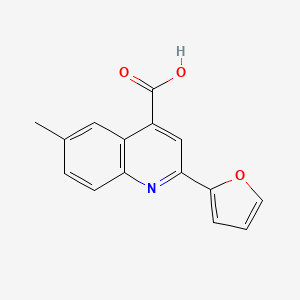

![(2-aminoethyl)[(2,5-dichlorothiophen-3-yl)methyl]amine dihydrochloride](/img/structure/B2566466.png)
